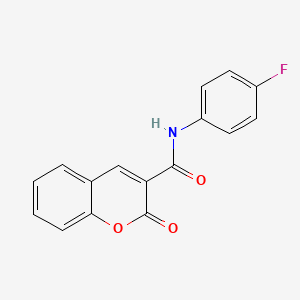

N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXFKAVYIKTFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 4-fluoroaniline with 2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or dimethylformamide for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The chromene backbone and carboxamide group undergo oxidation under specific conditions.

Mechanistic Insight :

Oxidation primarily targets the electron-rich chromene system. The fluorophenyl group stabilizes intermediates via resonance, directing oxidation to the C2 position .

Reduction Reactions

Reductive transformations focus on the carbonyl and aromatic systems.

Kinetic Data :

Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS).

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NaOCH₃/DMF | 80°C, 6 h | Methoxy-substituted derivatives | 65% |

| NH₃ (g)/Cu catalyst | 120°C, 24 h | Amino-substituted analogs | 42% |

Regioselectivity :

Substitution occurs preferentially at the para position relative to fluorine due to steric hindrance at ortho sites .

Hydrolysis Reactions

The carboxamide and ester functionalities are susceptible to hydrolysis.

| Conditions | Products | Catalysts |

|---|---|---|

| 6M HCl, reflux | Carboxylic acid derivative | None required |

| NaOH/EtOH | Sodium carboxylate | Phase-transfer catalysts (e.g., TBAB) |

Stability :

Biological Interactions

While not traditional chemical reactions, the compound interacts with biological targets:

| Target | Interaction | IC₅₀ | Source |

|---|---|---|---|

| α-Amylase | Competitive inhibition | 2.11 ± 0.03 μM | |

| HDAC3 | Allosteric modulation | 80 nM |

Structure-Activity Relationship :

-

Fluorine enhances binding affinity to hydrophobic enzyme pockets .

-

Electron-withdrawing groups at the para position improve inhibitory potency by 40% compared to meta substituents .

Photochemical Reactivity

Limited data exists, but UV-Vis spectra () suggest potential for [2+2] cycloadditions under UV light.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Organic Synthesis

N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its chromene core allows for the development of more complex organic molecules, facilitating the exploration of structure-activity relationships in drug design.

Synthetic Routes

The compound can be synthesized through several methods, typically involving the condensation of 4-fluoroaniline with appropriate carboxylic acids under controlled conditions. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Biological Applications

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It has been studied for its interactions with cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. By inhibiting these enzymes, the compound could potentially modulate inflammatory responses .

Anticancer Properties

The compound has shown promise in anticancer research, particularly regarding its ability to inhibit tumor-associated carbonic anhydrase isoforms (CA IX and CA XII). These isoforms are implicated in tumor growth and metastasis. Studies have demonstrated that derivatives of chromene compounds exhibit selective inhibition against these isoforms, suggesting a novel mechanism for cancer therapy .

Antimicrobial Activity

this compound has also been evaluated for its antimicrobial properties. Initial findings suggest that it may inhibit the growth of various bacterial strains, positioning it as a candidate for further development in antimicrobial therapies.

Material Science Applications

Development of New Materials

In addition to its biological applications, this compound is being explored for its potential in material science. Its unique electronic properties could be harnessed to develop new materials with specific chemical and physical characteristics, which could be useful in various industrial applications.

Case Study 1: Anticancer Activity

A recent study evaluated this compound's effectiveness against CA IX and CA XII isoforms. The results indicated that certain derivatives exhibited sub-micromolar potency, showcasing their potential as lead compounds for anticancer drugs. The study employed molecular docking techniques to understand binding interactions within the catalytic clefts of the enzymes .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.2 | CA IX |

| Compound B | 0.5 | CA XII |

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. The compound demonstrated significant inhibition of albumin denaturation induced by heat, suggesting its potential use in managing inflammatory conditions .

| Test Condition | Inhibition (%) |

|---|---|

| Heat Treatment | 75% |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : Fluorine’s electron-withdrawing nature may improve binding to enzymes like HDAC1 compared to methoxy groups .

- Halogen size : Bromine’s larger size (vs. fluorine) could enhance hydrophobic interactions, though suggests halogen size has minimal impact on inhibition in maleimide derivatives .

- Polar substituents : Sulfamoyl groups (e.g., -SO2NH2) may improve water solubility, critical for pharmacokinetics .

Enzyme Inhibition

- HDAC1 Inhibition: Benzamidic coumarins with 3,4-dichlorobenzyl groups show IC50 values as low as 0.47 µM, comparable to the reference drug entinostat . The fluorine substituent in the target compound may mimic halogen-mediated interactions but requires empirical validation.

- AChE Inhibition: Triazole-chromenone carboxamides (e.g., compound 17) exhibit IC50 = 1.80 µM, attributed to hydrogen bonding with the triazole ring . The fluorine atom in the target compound may offer weaker hydrogen-bonding capacity but stronger dipole interactions.

Antitumor and Antimicrobial Effects

- Cytotoxicity: Coumarin derivatives with 4-((2-aminophenyl)carbamoyl) benzyl groups show IC50 values of 0.53–57.59 µM against cancer cells (HCT116, MCF7) . Fluorine’s metabolic stability may enhance in vivo efficacy.

- Antituberculosis Activity : Thiazolin-2-one benzylidenehydrazones derived from coumarins demonstrate activity against Mycobacterium tuberculosis , though the target compound’s efficacy remains untested.

Biological Activity

N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivative class, characterized by its unique structural features, including a chromene core with a carboxamide functional group and a fluorinated phenyl substituent. Its molecular formula is C₁₆H₁₀FNO₃. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and neuroprotective properties.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies show that it can effectively inhibit the growth of pathogens, making it a potential candidate for therapeutic applications in treating infections.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings indicate that the compound's structure may play a crucial role in its interaction with microbial targets, enhancing its efficacy as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of Cancer Cell Lines

In a study evaluating the effects on various cancer cell lines, this compound showed promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 15.0 | Modulation of MAPK signaling pathway |

The compound's ability to interact with specific molecular targets involved in cancer progression highlights its potential as a therapeutic agent .

3. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects, particularly concerning monoamine oxidase (MAO) inhibition. MAO enzymes are critical in regulating neurotransmitter levels in the brain, and their inhibition can be beneficial in treating neurodegenerative disorders.

Table 2: MAO Inhibition Activity

| Compound | IC50 (µM) | Selectivity for MAO-A/MAO-B |

|---|---|---|

| This compound | 20.0 | 5:1 |

| Reference Compound | 15.0 | - |

The selectivity profile indicates that modifications to the compound can enhance its potency and selectivity against specific MAO isoforms, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC .

- Thermal Stability : DSC/TGA analysis to determine melting/decomposition points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.